molecular formula C62H74N12O8 B10834571 (5S,8S,10aR)-3-N-[4-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-8-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide

(5S,8S,10aR)-3-N-[4-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-8-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide

Cat. No.: B10834571
M. Wt: 1115.3 g/mol
InChI Key: SGWUDLNUDPDRSR-CEQBHCGOSA-N
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Description

“PMID25980951-Compound-44” is a small molecular drug that has shown significant potential in various therapeutic applications. This compound is known for its ability to inhibit specific protein targets, making it a valuable candidate in the treatment of certain diseases .

Preparation Methods

The synthesis of “PMID25980951-Compound-44” involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

“PMID25980951-Compound-44” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

“PMID25980951-Compound-44” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies to understand protein interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of “PMID25980951-Compound-44” involves its interaction with specific protein targets, leading to the inhibition of their activity. This compound binds to the active site of the target protein, preventing its normal function and thereby exerting its therapeutic effects. The molecular targets and pathways involved include key proteins and signaling pathways that regulate cellular processes such as apoptosis and inflammation .

Comparison with Similar Compounds

“PMID25980951-Compound-44” can be compared with other similar compounds, such as:

  • PMID25980951-Compound-43
  • PMID25980951-Compound-1
  • PMID25980951-Compound-21

These compounds share similar structural features and therapeutic targets but may differ in their potency, selectivity, and pharmacokinetic properties. “PMID25980951-Compound-44” is unique in its high potency and specific binding affinity to its target protein, making it a promising candidate for further development .

Properties

Molecular Formula

C62H74N12O8

Molecular Weight

1115.3 g/mol

IUPAC Name

(5S,8S,10aR)-3-N-[4-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-8-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide

InChI

InChI=1S/C62H74N12O8/c1-39(63-3)55(75)67-49-37-71(35-33-47-29-31-51(73(47)59(49)79)57(77)69-53(41-17-9-5-10-18-41)42-19-11-6-12-20-42)61(81)65-45-25-27-46(28-26-45)66-62(82)72-36-34-48-30-32-52(74(48)60(80)50(38-72)68-56(76)40(2)64-4)58(78)70-54(43-21-13-7-14-22-43)44-23-15-8-16-24-44/h5-28,39-40,47-54,63-64H,29-38H2,1-4H3,(H,65,81)(H,66,82)(H,67,75)(H,68,76)(H,69,77)(H,70,78)/t39-,40-,47+,48+,49-,50-,51-,52-/m0/s1

InChI Key

SGWUDLNUDPDRSR-CEQBHCGOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)NC(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

Canonical SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)NC(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

Origin of Product

United States

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